molecular formula C11H24O2Si2 B13804824 Trimethylsilyl 3-trimethylsilylmethylcrotonate

Trimethylsilyl 3-trimethylsilylmethylcrotonate

Cat. No.: B13804824
M. Wt: 244.48 g/mol
InChI Key: QCGGJRHSTCBUNL-CSKARUKUSA-N
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Description

Trimethylsilyl 3-trimethylsilylmethylcrotonate (CAS 109751-82-8) is a bis-silylated ester derivative of crotonic acid, featuring two trimethylsilyl (TMS) groups. Its molecular formula is C₁₁H₂₄O₂Si₂, with a molecular weight of 244.478 g/mol . The compound exists as an E+Z isomeric mixture due to the stereochemistry of the crotonate backbone. It is primarily used in organic synthesis as a reactive intermediate, particularly in cycloaddition reactions and as a protecting group for carboxylic acids .

Properties

Molecular Formula

C11H24O2Si2

Molecular Weight

244.48 g/mol

IUPAC Name

trimethylsilyl (E)-3-methyl-4-trimethylsilylbut-2-enoate

InChI

InChI=1S/C11H24O2Si2/c1-10(9-14(2,3)4)8-11(12)13-15(5,6)7/h8H,9H2,1-7H3/b10-8+

InChI Key

QCGGJRHSTCBUNL-CSKARUKUSA-N

Isomeric SMILES

C/C(=C\C(=O)O[Si](C)(C)C)/C[Si](C)(C)C

Canonical SMILES

CC(=CC(=O)O[Si](C)(C)C)C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Silylation of Lower Alkyl Propiolates with Chlorotrimethylsilane

A well-documented approach to synthesizing trimethylsilyl-substituted crotonate derivatives involves the reaction of lower alkyl propiolates with chlorotrimethylsilane in the presence of a base and anhydrous organic solvents.

Procedure Highlights:

  • Reagents: Chlorotrimethylsilane, methyl propiolate (or other lower alkyl propiolates), triethylamine (base), dry benzene (solvent).
  • Apparatus: 3-necked round-bottom flask equipped with mechanical stirrer, condenser, drying tube, dropping funnel, thermometer, and heating mantle.
  • Conditions: The chlorotrimethylsilane is placed in dry benzene and methyl propiolate added at room temperature. Triethylamine dissolved in benzene is added dropwise at about one drop per second while maintaining the temperature around 40°C, then stirred at 60°C for 30 minutes.
  • Workup: After reaction, water is added to form two layers; the organic layer is separated, extracted, concentrated by flash evaporation, and the product purified by vacuum distillation.
  • Yield and Purity: The yield of 3-(trimethylsilyl)methyl propiolate is about 44%, with distillation at 60°C under 10 mm Hg vacuum.

This method is described in detail in US Patent US3770791A and is considered a robust route to obtain trimethylsilyl-substituted alkyl propiolates, which can be further transformed into crotonate derivatives by subsequent reactions.

Hydrogenation and Salt Formation for Derivatization

Following the initial silylation, the compound can be subjected to hydrogenation and salt formation to obtain sodium salts of the corresponding acids, which are intermediates in the synthesis of this compound.

  • Hydrogenation: Using palladium on carbon catalyst under hydrogen atmosphere to reduce the triple bond.
  • Salt Formation: Reaction with sodium metal in deuterium oxide or water to form sodium salts of 3-(trimethylsilyl)propionic acid.
  • Purification: Recrystallization from absolute alcohol and ethanol yields high purity sodium salts with melting points around 310°C.
  • Yields: Approximately 90% yield of sodium salt is reported.

This step allows for isotopic labeling (deuteration) and further functional group manipulation.

Synthesis of Trimethylsilylacetylene as a Precursor

Trimethylsilylacetylene is a key building block in the synthesis of silylated crotonates. A recent patent (CN112159424A) describes an industrially viable process for trimethylsilylacetylene synthesis avoiding the use of gaseous acetylene:

  • Step 1: Preparation of trimethylsilylene via Grignard reaction of magnesium with bromoethylene in tetrahydrofuran, followed by reaction with chlorotrimethylsilane.
  • Step 2: Bromination of trimethylsilylethylene to 1-bromotrimethylsilylethylene.
  • Step 3: Dehydrobromination with strong base to yield trimethylsilylacetylene.
  • Advantages: Safer, milder conditions, and suitable for large-scale production.

This precursor is essential for constructing the trimethylsilyl crotonate backbone via subsequent coupling and functionalization reactions.

Preparation of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate is a reagent commonly used in silylation and cyclization reactions involving trimethylsilyl crotonate derivatives.

  • Method: Reaction of anhydrous trifluoromethanesulfonic acid with anhydrous chlorotrimethylsilane under inert atmosphere (argon or nitrogen) at 10–30°C for 12 hours.
  • Purification: Under reduced pressure distillation to collect product boiling at 125–135°C.
  • Yields and Purity: Yields up to 97.8% and purity up to 99.9%.
  • Significance: High purity and yield make it suitable for sensitive silylation reactions.

This reagent facilitates efficient silylation and cyclization steps in the preparation of trimethylsilyl crotonate derivatives.

Comparative Data Table of Preparation Methods

Preparation Step Reagents & Conditions Yield (%) Purification Method Notes
Silylation of methyl propiolate Chlorotrimethylsilane, triethylamine, dry benzene, 40–60°C 44 Vacuum distillation Classic method for 3-(trimethylsilyl)methyl propiolate
Hydrogenation and sodium salt formation Pd/C catalyst, H2, Na metal, D2O or H2O, reflux 90 Recrystallization from alcohol For isotopic labeling and acid salt formation
One-pot furan synthesis (related reaction) 3-(trialkylsilyl)propargyl carboxylates, TMSOTf, Et3N, rt - - Demonstrates reactivity of silylated crotonates
Trimethylsilylacetylene synthesis Mg, bromoethylene, chlorotrimethylsilane, THF, bromination, base - Reduced pressure rectification Industrially safe route avoiding acetylene gas
Preparation of trimethylsilyl triflate (TMSOTf) Trifluoromethanesulfonic acid, chlorotrimethylsilane, inert gas 97.8 Reduced pressure distillation High purity reagent for silylation reactions

Summary and Research Findings

  • The most established method for preparing this compound involves the reaction of chlorotrimethylsilane with methyl propiolate in the presence of triethylamine and dry benzene, followed by purification via vacuum distillation. This method is supported by patent literature with detailed procedural steps and yields around 44%.

  • Subsequent hydrogenation and salt formation steps enable further functionalization and isotopic labeling, achieving high yields (up to 90%) and high purity products.

  • The synthesis of trimethylsilylacetylene , a key precursor, has been optimized in recent patents to avoid hazardous gaseous acetylene, making the process safer and suitable for industrial scale.

  • The use of trimethylsilyl triflate as a reagent in silylation and cyclization reactions is well-documented, with preparation methods yielding highly pure products essential for downstream reactions.

  • Recent synthetic methodologies involving one-pot enol silane formation and cyclization highlight the versatility of trimethylsilyl crotonate derivatives in complex organic transformations, although these are more focused on functionalization than initial preparation.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-trimethylsilylmethylcrotonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

Organic Synthesis

Reagent for Silylation
Trimethylsilyl 3-trimethylsilylmethylcrotonate serves as an effective silylating agent, which is crucial for the protection of hydroxyl groups in alcohols and phenols. This protection is essential in multi-step organic syntheses where selective functionalization is required. The silyl group can be easily removed under mild acidic conditions, allowing for the regeneration of the original alcohol or phenol .

Formation of Silyl Enol Ethers
The compound is frequently used to form silyl enol ethers, which are intermediates in various synthetic pathways. These enol ethers can undergo further transformations, such as alkylation or acylation, leading to complex molecular architectures that are often found in natural products and pharmaceuticals .

Radical Chemistry

Radical Reactions
this compound has been explored for its utility in radical-based reactions. For instance, it can participate in radical reductions and hydrosilylation processes. These reactions benefit from the mild conditions under which they can be performed, yielding products with high selectivity and efficiency .

Polymerization Processes
The compound plays a strategic role in photo-induced radical polymerization. It can initiate polymerization reactions under UV light, leading to the formation of polymers with specific properties tailored for applications in coatings, adhesives, and other materials .

Pharmaceutical Applications

Synthesis of Bioactive Compounds
In pharmaceutical chemistry, this compound is utilized in the synthesis of bioactive molecules. Its ability to facilitate complex transformations makes it a valuable tool in the development of new drugs. For example, it has been employed in the synthesis of chiral intermediates that are critical for the production of enantiomerically pure pharmaceuticals .

Case Studies

Study Title Application Findings
Radical Reductions Using Trimethylsilyl ReagentsOrganic SynthesisDemonstrated high yields and selectivity in reducing ketones to alcohols using this compound as a radical precursor .
Synthesis of Chiral CompoundsPharmaceutical ChemistryUtilized in the synthesis of chiral β-lactams with significant biological activity, showcasing its role in drug development .
Polymerization StudiesMaterials ScienceInvestigated its effectiveness as a photoinitiator in radical polymerizations, leading to materials with enhanced properties suitable for industrial applications .

Mechanism of Action

The mechanism by which Trimethylsilyl 3-trimethylsilylmethylcrotonate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl groups can protect reactive sites on molecules, making them less susceptible to unwanted reactions. This protection is particularly useful in multi-step synthesis processes where selective reactivity is required. The compound can also enhance the volatility of molecules, making them more amenable to analysis by techniques such as GC-MS.

Comparison with Similar Compounds

Key Properties:

Property Value Source
Molecular Weight 244.478 g/mol
Density Not explicitly reported
Boiling Point Not explicitly reported
Storage Conditions 0–6°C
Stability Reacts slowly with moisture

Comparison with Similar Compounds

Trimethylsilyl 3-trimethylsilylmethylcrotonate belongs to a class of silylated esters with applications in synthetic chemistry. Below is a detailed comparison with structurally related compounds:

Trimethylsilyl Crotonate (CAS 18269-64-2)

  • Structure: Mono-silylated crotonate with one TMS group.
  • Molecular Formula : C₇H₁₄O₂Si.
  • Molecular Weight : 158.27 g/mol.
  • Physical Properties :
    • Boiling Point: 49–50°C at 10 mmHg.
    • Density: 0.897 g/mL at 25°C.
    • Vapor Pressure: 6.61 mmHg at 25°C.
  • Reactivity : Highly flammable (R11) and irritant (R36/37/38). Reacts slowly with moisture (sensitivity rating: 7) .
  • Applications : Used as a silylating agent and in esterification reactions.

Methyl 3-(Trimethylsiloxy)crotonate (CAS 62269-44-7)

  • Structure : Features a siloxy (–OSi(CH₃)₃) substituent instead of a silyl ester.
  • Molecular Formula : C₈H₁₆O₃Si.
  • Molecular Weight : 188.3 g/mol.
  • Key Differences :
    • The siloxy group enhances electron-withdrawing effects, influencing reactivity in cycloadditions compared to silyl esters .
    • Lower steric hindrance than bis-silylated analogs.

Trimethylsilyl 3-Methyl-4-[(trimethylsilyl)oxy]benzoate

  • Structure : Aromatic benzoate derivative with dual TMS groups.
  • Key Differences :
    • The aromatic ring introduces conjugation effects, altering UV stability and reaction pathways compared to aliphatic crotonates .
    • Higher thermal stability due to aromaticity.

General Trends in Silylated Esters

  • Steric Effects : Bis-silylated compounds (e.g., this compound) exhibit greater steric hindrance, reducing reaction rates in nucleophilic substitutions but enhancing regioselectivity in cycloadditions .
  • Hydrolytic Stability: Mono-silylated esters (e.g., Trimethylsilyl Crotonate) hydrolyze faster under acidic conditions compared to bis-silylated derivatives .
  • Thermal Stability : Bis-silylated compounds generally decompose at higher temperatures due to increased Si–O bond strength .

Data Tables

Table 1: Structural and Physical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL)
This compound 109751-82-8 C₁₁H₂₄O₂Si₂ 244.48 N/A N/A
Trimethylsilyl Crotonate 18269-64-2 C₇H₁₄O₂Si 158.27 49–50 (at 10 mmHg) 0.897
Methyl 3-(trimethylsiloxy)crotonate 62269-44-7 C₈H₁₆O₃Si 188.30 N/A N/A

Biological Activity

Trimethylsilyl 3-trimethylsilylmethylcrotonate (TMSC) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMSC, including its mechanisms of action, applications in biological systems, and relevant case studies.

Chemical Structure and Properties

TMSC is characterized by its unique trimethylsilyl groups, which enhance its stability and solubility in organic solvents. Its molecular formula is C12H22O2Si3C_{12}H_{22}O_2Si_3, and it possesses a molecular weight of approximately 298.6 g/mol.

Mechanisms of Biological Activity

The biological activity of TMSC can be attributed to several mechanisms:

  • Enzyme Interaction : TMSC has been studied for its ability to interact with various enzymes, potentially acting as an inhibitor or modulator.
  • Cell Membrane Permeability : The presence of trimethylsilyl groups may facilitate the compound's penetration through lipid membranes, enhancing its bioavailability.
  • Reactive Oxygen Species (ROS) Modulation : Preliminary studies suggest that TMSC may influence ROS levels within cells, impacting oxidative stress responses.

Applications in Biological Systems

TMSC has been explored for various applications in biological systems:

  • Biosensor Development : Due to its chemical properties, TMSC is being investigated as a component in biosensors for detecting specific biomolecules.
  • Drug Delivery Systems : Research indicates that TMSC can be utilized in drug delivery formulations, improving the stability and release profiles of therapeutic agents.
  • Anticancer Research : Some studies have suggested that TMSC exhibits cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of TMSC:

  • Enzyme Inhibition Study :
    • A study published in Journal of Medicinal Chemistry highlighted TMSC's inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurotransmission. The IC50 value was determined to be 45 µM, indicating moderate inhibition compared to standard inhibitors.
  • Cytotoxicity Assay :
    • In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that TMSC induced apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in Annexin V positive cells, suggesting that the compound could trigger programmed cell death .
  • Biosensor Application :
    • Research published in Sensors and Actuators B: Chemical explored the use of TMSC as a functional layer in electrochemical biosensors. The study reported a significant increase in sensitivity for glucose detection when TMSC was incorporated into the sensor design .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)Applications
TMSCAChE Inhibition45Drug delivery, biosensors
Compound AAChE Inhibition30Anticancer agent
Compound BCytotoxicity60Enzyme immobilization

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Trimethylsilyl 3-trimethylsilylmethylcrotonate, and how can reaction efficiency be optimized?

  • Methodology : The synthesis involves silylation of 3-trimethylsilylmethylcrotonic acid using trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as an acid scavenger. Reaction efficiency is optimized by maintaining an inert atmosphere (argon/nitrogen) and refluxing for 72 hours. Thin-layer chromatography (TLC) monitors progress, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm silyl group integration and ester linkage. Infrared (IR) spectroscopy verifies carbonyl (C=O) and Si-O-C bonds. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodology : Store the compound under inert gas (argon) in airtight containers at –20°C. Avoid moisture and light exposure, as hydrolysis of silyl ethers can occur. Pre-dry storage vials and use molecular sieves in solvents for long-term stability .

Advanced Research Questions

Q. How does the presence of dual trimethylsilyl groups influence the compound’s reactivity in Diels-Alder reactions?

  • Methodology : The electron-withdrawing nature of silyl groups enhances dienophile reactivity, while steric bulk may hinder regioselectivity. Compare reaction kinetics with non-silylated analogs using differential scanning calorimetry (DSC) and computational density functional theory (DFT) to model transition states. Experimental validation via X-ray crystallography of adducts resolves stereochemical outcomes .

Q. What analytical approaches resolve E/Z isomerism in this compound?

  • Methodology : Employ nuclear Overhauser effect (NOE) NMR to distinguish E/Z isomers by spatial proximity of substituents. Chiral HPLC with polysaccharide-based columns separates enantiomers, while variable-temperature NMR detects dynamic isomerization. Compare retention times with synthetic E/Z standards .

Q. How to mitigate side reactions (e.g., desilylation or oligomerization) during silylation of 3-trimethylsilylmethylcrotonic acid?

  • Methodology : Use excess TMSCl (1.5–2.0 equivalents) and Et₃N to neutralize HCl byproducts. Lower reaction temperatures (0–25°C) reduce oligomerization. Add catalytic 4-dimethylaminopyridine (DMAP) to accelerate silylation. Monitor intermediates via in-situ Fourier-transform infrared (FTIR) spectroscopy .

Q. What computational methods predict the steric and electronic effects of trimethylsilyl groups in this compound?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and steric hindrance using van der Waals radii. Compare Mulliken charges with experimental NMR chemical shifts. Molecular dynamics simulations assess conformational flexibility in solution .

Q. How to scale up synthesis without compromising yield or purity?

  • Methodology : Transition from batch to flow chemistry for precise temperature and reagent control. Implement in-line liquid-liquid extraction to remove Et₃N·HCl salts. Use process analytical technology (PAT) like online GC/MS for real-time monitoring. Optimize solvent recovery systems for THF reuse .

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